molecular formula C19H18N2O3S B7728186 2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one

2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one

Cat. No.: B7728186
M. Wt: 354.4 g/mol
InChI Key: OZZFCCWEFAGBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one is a heterocyclic compound that contains a thiazole ring, an aniline derivative, and a phenacyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one typically involves the reaction of 4-ethoxyaniline with 2-bromo-1-phenylethanone in the presence of a base to form an intermediate, which is then reacted with thiourea to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyanilino)-5-phenacyl-1,3-thiazol-4-one
  • 2-(4-ethylanilino)-5-phenacyl-1,3-thiazol-4-one
  • 2-(4-chloroanilino)-5-phenacyl-1,3-thiazol-4-one

Uniqueness

2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(4-ethoxyanilino)-5-phenacyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-15-10-8-14(9-11-15)20-19-21-18(23)17(25-19)12-16(22)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFCCWEFAGBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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